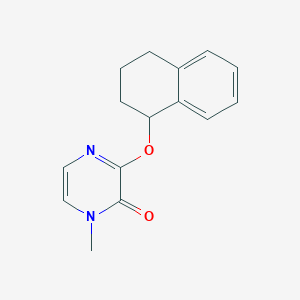

1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one" is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related tetrahydronaphthalene derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, tetrahydronaphthalene derivatives have been studied for their potential pharmacological activities and molecular structures .

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been reported, with various methods employed to introduce different functional groups into the tetrahydronaphthalene core. For example, the synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one was achieved in seven steps from commercially available α-tetralone, involving key steps such as dihydroxylation and prenylation . This suggests that the synthesis of the compound might also involve multi-step reactions, possibly including similar strategies for functionalization.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been elucidated using X-ray crystallographic techniques. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide was determined, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton and an extensive intermolecular hydrogen bond network . This information can be useful in predicting the conformation and intermolecular interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of tetrahydronaphthalene derivatives can be inferred from their interactions with various reagents and conditions. For example, the pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes showed that the presence of certain substituents can significantly affect the compound's ability to interact with biological receptors . This suggests that the functional groups present in "this compound" would play a crucial role in its chemical reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives can vary widely depending on their specific substituents and molecular conformations. For example, the crystal structure of a derivative with epoxy, hydroxyl, and methyl groups showed specific conformational features and hydrogen bonding patterns . Similarly, the crystal structure of 1-[(1R*,4S*)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone revealed a half-chair conformation with a specific trans-to-cis ratio . These findings highlight the importance of molecular conformation in determining the properties of such compounds, which would also be relevant for the compound under analysis.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research has explored the synthesis of related compounds, demonstrating diverse chemical reactivity and potential for generating anticancer agents. For instance, Gouhar and Raafat (2015) described the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles to produce compounds with potential anticancer evaluation R. S. Gouhar, Eman M. Raafat (2015).

Anticancer and Antioxidant Activities

Another study by Hamdy et al. (2013) synthesized new polyfunctionally substituted tetrahydronaphthalene derivatives showing promising tumor inhibitory and antioxidant activities N. Hamdy, M. Anwar, K. Abu-Zied, H. Awad (2013).

Receptor Ligands and Diagnostic Applications

Abate et al. (2011) designed novel analogs of a sigma receptor ligand with reduced lipophilicity for potential use as positron emission tomography radiotracers, highlighting the therapeutic and diagnostic applications in oncology C. Abate, Mauro Niso, E. Lacivita, P. Mosier, A. Toscano, R. Perrone (2011).

Structural Analyses

Kaiser et al. (2023) focused on the crystal structures of 1,2,3,4-tetrahydronaphthalenes obtained in efforts toward the total synthesis of elisabethin A, demonstrating the importance of these compounds in synthetic strategies and structural elucidation M. Kaiser, M. Weil, P. Gärtner, V. Enev (2023).

Mecanismo De Acción

Target of Action

It is suggested that similar compounds may act asmonoamine oxidase (MAO) inhibitors . MAOs are enzymes that catalyze the oxidation of monoamines, neurotransmitters such as serotonin, dopamine, and norepinephrine.

Mode of Action

As a potential MAO inhibitor, this compound could prevent the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .

Biochemical Pathways

By inhibiting mao, the compound could impact theserotonergic, dopaminergic, and noradrenergic pathways , which are crucial for mood regulation .

Result of Action

By increasing the levels of serotonin, dopamine, and norepinephrine in the central nervous system, the compound could potentially alleviate symptoms of depression .

Propiedades

IUPAC Name |

1-methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-17-10-9-16-14(15(17)18)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9-10,13H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOCYFZUBZCIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CCCC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)